molecular formula C18H16N2O3S B2656016 4-(4-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478259-37-9

4-(4-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2656016
CAS No.: 478259-37-9
M. Wt: 340.4
InChI Key: MWXCQLJKVDDGJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the addition of the methoxybenzoyl and thienylmethyl groups. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring, being aromatic, would contribute to the compound’s stability. The methoxy group would make the compound more polar, while the thiophene ring could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the carbonyl group in the methoxybenzoyl moiety could be involved in nucleophilic addition reactions. The pyrrole ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group would increase its polarity, potentially making it more soluble in polar solvents. The aromatic rings could contribute to its stability and might also influence its boiling and melting points .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating analgesic and anti-inflammatory effects in various assays. This research suggests that modifications of the core structure could yield promising therapeutic agents with improved selectivity and efficacy for the treatment of pain and inflammation (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020).

Cytotoxic Activity Against Cancer Cells

Derivatives synthesized from a core structure similar to 4-(4-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research indicates the potential of these compounds for further development as anticancer agents, highlighting the importance of structural modification in enhancing cytotoxic efficacy (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Synthesis of Novel Heterocyclic Systems

The synthesis of novel annulated products from aminonaphthyridinones, through reactions involving compounds with structures akin to this compound, has led to the discovery of new heterocyclic systems. These compounds exhibit unique reactivity and offer a pathway to explore novel chemical spaces for various applications (L. Deady, Shane M. Devine, 2006).

Advanced Synthesis Techniques

Research into the synthesis of related compounds has also delved into advanced techniques, such as microwave-assisted synthesis, to improve efficiency and yields. This approach not only enhances the synthesis process but also opens up new avenues for the rapid development of compounds with potential applications in medicinal chemistry and materials science (R. Faty, M. Youssef, Ayman M. S. Youssef, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body to exert its effects. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety. If it’s a useful reagent in chemical reactions, research could be done to optimize the reaction conditions and explore new reactions it could be used in .

Properties

IUPAC Name

4-(4-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-14-6-4-12(5-7-14)17(21)13-9-16(19-10-13)18(22)20-11-15-3-2-8-24-15/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXCQLJKVDDGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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